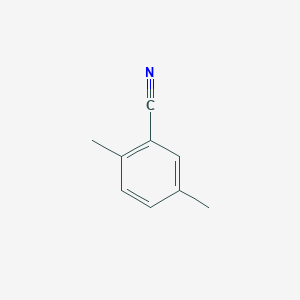

2,5-Dimethylbenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOQTENKIVKILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160131 | |

| Record name | Benzonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13730-09-1 | |

| Record name | 2,5-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13730-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE, 2,5-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TH0CCO586 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Dimethylbenzonitrile and Its Derivatives

Established Synthetic Routes for 2,5-Dimethylbenzonitrile

The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility.

Electrophilic Aromatic Substitution Approaches

One of the most fundamental strategies for synthesizing substituted benzonitriles involves the introduction of a cyano group, or a precursor to it, onto an aromatic ring via an electrophilic aromatic substitution (SEAr) reaction. A common and effective method for this transformation is the Sandmeyer reaction. wikipedia.orgbyjus.com

This multi-step process begins with the diazotization of a primary aromatic amine. For the synthesis of this compound, the starting material is 2,5-dimethylaniline (B45416). chemicalbook.comnih.gov This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, to form the corresponding aryldiazonium salt. jk-sci.com This intermediate is generally unstable and is used immediately in the subsequent step. thermofisher.com

The diazonium salt is then reacted with a copper(I) cyanide salt. jk-sci.com This step proceeds through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas. byjus.comjk-sci.com The aryl radical then reacts with the cyanide to yield the final product, this compound. wikipedia.orgnih.gov

Table 1: Representative Sandmeyer Reaction for this compound Synthesis

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| 2,5-Dimethylaniline | 1. NaNO₂, aq. HCl | 2,5-Dimethylbenzenediazonium chloride | This compound |

| 2. CuCN |

Dehydration Reactions for Nitrile Group Formation

The dehydration of primary amides is a direct and widely used method for the synthesis of nitriles. In this approach, 2,5-dimethylbenzamide (B1331849) serves as the precursor to this compound. The reaction involves the elimination of a water molecule from the primary amide functional group.

A variety of dehydrating agents can be employed for this transformation, ranging from classic strong reagents to milder, more modern catalytic systems. Phosphorus pentoxide (P₂O₅) is a powerful and traditional dehydrating agent that effectively converts benzamides to benzonitriles, sometimes accelerated by microwave heating. chemicke-listy.cz Other common reagents include thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride. The choice of reagent can influence reaction conditions and yields.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | General Conditions |

|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often in a high-boiling solvent or under solvent-free conditions. |

| Thionyl Chloride (SOCl₂) | Often used with a base (e.g., pyridine) to neutralize HCl byproduct. |

| Phosphoryl Chloride (POCl₃) | Used with a base like pyridine (B92270) or in a solvent such as DMF. |

| Trifluoroacetic Anhydride ((CF₃CO)₂O) | Mild conditions, often with a base like triethylamine (B128534) or pyridine. |

The reaction mechanism generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, making it a better leaving group. A subsequent elimination step, often facilitated by a base, removes two protons and the activated oxygen atom to form the carbon-nitrogen triple bond of the nitrile.

Industrial Production Methodologies and Optimization

On an industrial scale, the synthesis of aromatic nitriles is often accomplished through catalytic ammoxidation. This process involves the reaction of a methyl-substituted aromatic hydrocarbon with ammonia (B1221849) and oxygen (or air) at high temperatures over a solid-state catalyst. google.com

For the production of nitriles from xylenes, such as terephthalonitrile (B52192) from p-xylene, vanadium-based catalysts are commonly employed. google.comresearchgate.net The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 375°C to 500°C. google.com The process converts the methyl groups directly into nitrile groups in a single, continuous step. While specific industrial processes for this compound are less commonly documented than for large-volume commodities like terephthalonitrile, the principles of ammoxidation of the corresponding 1,2,4-trimethylbenzene (B165218) could be applied.

Optimization of industrial ammoxidation processes focuses on several key parameters to maximize yield and efficiency while minimizing costs and side reactions, such as the formation of carbon oxides. google.com Important factors include:

Catalyst Composition: The choice of metal oxides (e.g., vanadium, niobium) and support material (e.g., α-alumina) is critical. google.com

Reaction Temperature: Temperature significantly impacts conversion rates and selectivity. researchgate.net

Reactant Ratios: The molar ratios of ammonia-to-hydrocarbon and oxygen-to-hydrocarbon are carefully controlled. google.com

Contact Time: The time the reactants spend in contact with the catalyst influences the extent of the reaction.

Advanced Synthetic Transformations Involving this compound as a Precursor

Once synthesized, this compound can serve as a versatile building block for the creation of more complex, functionalized aromatic compounds.

Functionalization of the Aromatic Ring System

Further substitution on the aromatic ring of this compound is typically achieved through electrophilic aromatic substitution reactions. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring: the two methyl groups and the nitrile group.

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the ring, making it more susceptible to electrophilic attack, particularly at the positions ortho and para to themselves. libretexts.org

Nitrile Group (-CN): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta position.

In this compound, the available positions for substitution are at C3, C4, and C6. The directing effects of the existing groups combine to determine the regioselectivity:

Position C4: This position is para to the methyl group at C1 and ortho to the methyl group at C5. It is also meta to the nitrile group. Both methyl groups strongly activate this position.

Position C6: This position is ortho to the methyl group at C5 and meta to both the methyl group at C2 and the nitrile group.

Position C3: This position is ortho to the methyl group at C2 and meta to both the methyl group at C5 and the nitrile group.

Due to the powerful activating and directing effects of the two methyl groups, electrophilic attack is most likely to occur at the C4 position, which is sterically accessible and electronically enriched by both alkyl groups. libretexts.org Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 4-substituted-2,5-dimethylbenzonitrile as the major product. msu.edu Friedel-Crafts reactions, however, can be challenging on rings bearing a deactivating nitrile group. msu.edu

Table 3: Predicted Major Product of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2,5-dimethylbenzonitrile |

| Bromination | Br⁺ | 4-Bromo-2,5-dimethylbenzonitrile |

| Sulfonation | SO₃ | This compound-4-sulfonic acid |

Transformations of the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional group that can be converted into several other important chemical moieties, primarily amines and carboxylic acid derivatives.

The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reduction converts the carbon-nitrogen triple bond into a single bond, with hydrogen atoms being added to both the carbon and nitrogen atoms. youtube.com This process typically involves an initial reaction with LiAlH₄ followed by an aqueous or acidic workup step to yield the neutral amine. youtube.com

Other reagents and methods for nitrile reduction include:

Catalytic Hydrogenation : This method uses hydrogen gas (H₂) over a metal catalyst, such as platinum, but may be incompatible with other reducible groups in the molecule like C=C bonds. libretexts.org

Ammonia Borane (B79455) : A range of nitriles can be reduced to primary amines in good yields using ammonia borane under thermal conditions without a catalyst. organic-chemistry.org

Diisopropylaminoborane : In the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), this reagent reduces various aliphatic and aromatic nitriles in excellent yields. organic-chemistry.org

Table 2: Selected Methods for Nitrile Reduction

| Reagent(s) | Product Functional Group | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | A powerful and common reducing agent for nitriles and amides. libretexts.org | libretexts.org |

| H₂ / Platinum Catalyst | Primary Amine (-CH₂NH₂) | Effective but can also reduce other functional groups like alkenes. libretexts.org | libretexts.org |

| Ammonia Borane | Primary Amine (-CH₂NH₂) | Can be used under thermal conditions without a catalyst. organic-chemistry.org | organic-chemistry.org |

Nitriles can be hydrolyzed to form either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com The reaction involves the addition of water across the carbon-nitrogen triple bond. libretexts.org This process is typically very slow with water alone and requires acceleration by heating with either an acid or a base. stackexchange.comweebly.com

Acid-Catalyzed Hydrolysis : Heating a nitrile under reflux with a dilute acid, such as hydrochloric acid (HCl), results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgstackexchange.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis : Heating a nitrile with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), initially produces the salt of the carboxylic acid (a carboxylate ion) and ammonia gas. libretexts.org To obtain the free carboxylic acid, a strong acid must be added to the mixture after the initial hydrolysis to protonate the carboxylate salt. libretexts.orgweebly.com

Controlled Hydrolysis to Amides : It is possible to stop the hydrolysis at the amide stage under controlled conditions. lumenlearning.comstackexchange.com This can be achieved using specific reagents or by carefully managing the pH. stackexchange.com For example, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can convert nitriles to amides in a single step. stackexchange.com

Table 3: Conditions for Nitrile Hydrolysis

| Reagent/Condition | Intermediate Product | Final Product | Reference |

|---|---|---|---|

| Dilute Acid (e.g., HCl), Heat | Amide | Carboxylic Acid | libretexts.orgchemistrysteps.com |

| Alkali (e.g., NaOH), Heat | Amide | Carboxylate Salt | libretexts.orgweebly.com |

Multi-component Reactions Incorporating this compound Scaffolds

Detailed research findings specifically on multi-component reactions (MCRs) that incorporate the this compound scaffold are not extensively available in the public domain. MCRs are efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. While MCRs like the Ugi and Passerini reactions are widely used for creating diverse molecular scaffolds, specific examples detailing the use of this compound as a primary building block in such reactions are not prominently documented in readily accessible scientific literature.

The inherent reactivity of the nitrile group and the steric hindrance from the two methyl groups on the benzene (B151609) ring may influence the accessibility of this compound in common MCR pathways. Further research would be necessary to explore the potential of incorporating this specific scaffold into novel MCRs for the synthesis of complex derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aligning with the broader chemical industry's move towards more sustainable practices. While specific, detailed research focused exclusively on the green synthesis of this compound is limited, general principles of green chemistry are being applied to the synthesis of benzonitriles and related aromatic compounds.

One notable approach involves the synthesis of benzonitriles from renewable resources. For instance, a method has been reported for the production of this compound from 2,5-dimethylfuran (B142691) (DMF), which can be derived from biomass. This conversion represents a significant step towards reducing reliance on petrochemical feedstocks. However, comprehensive data on reaction conditions, catalyst efficiency, and product yields for this specific transformation are not yet widely available.

The use of ionic liquids as environmentally benign solvents and catalysts is another key aspect of green chemistry that has been explored for benzonitrile (B105546) synthesis in general. researchgate.netrsc.org Ionic liquids can offer advantages such as low volatility, high thermal stability, and recyclability, which can lead to cleaner and more efficient processes. researchgate.netrsc.org While these principles are applicable, specific studies detailing their application and optimization for the production of this compound, including comparative data tables of different solvent and catalyst systems, are not extensively reported.

The development of catalytic processes is central to green chemistry, aiming to replace stoichiometric reagents with more selective and efficient catalytic alternatives. Research in this area for benzonitrile synthesis includes the use of various catalysts to improve reaction rates and reduce waste. The table below outlines some general green chemistry approaches that could be applicable to the synthesis of this compound, though specific data for this compound is pending further research.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Potential Application in this compound Synthesis | Anticipated Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived 2,5-dimethylfuran. | Reduced carbon footprint and dependence on fossil fuels. |

| Safer Solvents and Auxiliaries | Utilization of ionic liquids or supercritical fluids as reaction media. | Minimized use of volatile organic compounds (VOCs), improved safety, and potential for solvent recycling. |

| Catalysis | Development of heterogeneous or biocatalytic methods. | Increased reaction efficiency, higher selectivity, easier product separation, and catalyst reusability. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Reduction of waste generation and improved resource efficiency. |

| Energy Efficiency | Employing microwave-assisted or flow chemistry techniques. | Faster reaction times and reduced energy consumption compared to conventional heating methods. |

Further dedicated research is required to fully investigate and quantify the benefits of these green chemistry principles in the synthesis of this compound and to develop detailed, optimized, and scalable production methods.

Mechanistic Investigations of Reactions Involving 2,5 Dimethylbenzonitrile

Reaction Mechanism Elucidation in Aromatic Substitution

The primary mechanism for substitution reactions on the benzene (B151609) ring of 2,5-dimethylbenzonitrile is electrophilic aromatic substitution (EAS). This process generally occurs via a two-step mechanism. masterorganicchemistry.commsu.edu The first and rate-determining step involves the attack of an electrophile (E+) by the π-electron system of the aromatic ring. masterorganicchemistry.commsu.edu This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uoanbar.edu.iq The second step is a fast deprotonation of the sigma complex, which restores the aromatic system and yields the substituted product. masterorganicchemistry.com

In the case of this compound, the regioselectivity of the substitution is dictated by the combined influence of the two methyl groups and the nitrile group.

Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring, primarily through hyperconjugation and a weak inductive effect. They direct incoming electrophiles to the ortho and para positions relative to themselves.

Nitrile Group (-CN): This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position.

The positions on the this compound ring are influenced as follows:

Position 3: ortho to the C2-methyl group and meta to the C5-methyl and nitrile groups.

Position 4: para to the C2-methyl group and ortho to the C5-methyl group, but meta to the nitrile group.

Position 6: ortho to the C2-methyl group and meta to the C5-methyl group, but ortho to the nitrile group.

The directing effects of the substituents are therefore in competition. The activating methyl groups strongly favor substitution at positions 4 and 6. The deactivating nitrile group directs towards position 3. The outcome of a specific EAS reaction depends on the reaction conditions and the nature of the electrophile, but substitution is generally favored at the positions most activated by the methyl groups and not sterically hindered.

Role of Steric and Electronic Effects in Reactivity

The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its substituents. These factors influence the rate and regioselectivity of its reactions. mdpi.com

Electronic Effects: The electronic nature of the aromatic ring in this compound is polarized by its substituents. The two methyl groups are electron-donating groups (EDGs), which increase the nucleophilicity of the benzene ring, making it more reactive toward electrophiles. Conversely, the nitrile group is a strong electron-withdrawing group (EWG), which decreases the ring's electron density and deactivates it towards electrophilic attack. The net effect is a complex electronic landscape where certain positions are more electron-rich (positions 3, 4, and 6) than others. This differential activation dictates where electrophiles are most likely to attack.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of this compound. rsc.org The methyl group at the C2 position, being adjacent to the nitrile group, can sterically hinder the approach of reactants to the C3 and C6 positions. This is particularly significant for reactions involving bulky reagents. The methyl group at C5 creates steric hindrance at the C4 and C6 positions. Therefore, the accessibility of a particular reaction site is a key determinant of the product distribution. For instance, while position 6 is electronically activated (ortho to the C2-methyl), it is flanked by two substituents, which can lead to significant steric repulsion, potentially favoring reactions at the less hindered C4 position.

| Position | Electronic Influence | Steric Hindrance |

| 3 | Activated by C2-Methyl (ortho), Deactivated by -CN (meta) | Moderate (from C2-Methyl) |

| 4 | Activated by C2-Methyl (para) & C5-Methyl (ortho) | Moderate (from C5-Methyl) |

| 6 | Activated by C2-Methyl (ortho), Deactivated by -CN (ortho) | High (between C5-Methyl and -CN) |

Catalytic Mechanisms in this compound Conversions

Catalytic processes offer pathways for the conversion of the relatively stable nitrile group in this compound into other functional groups. Transition metal complexes, particularly those featuring pincer ligands, are effective in catalyzing such transformations.

One prominent mechanism involves the hydrogenation of nitriles. For example, molybdenum-based PNP pincer complexes have been shown to catalyze the hydrogenation of various benzonitriles to primary amines. d-nb.info In a typical mechanism, the reaction is initiated by the generation of an active catalyst, often requiring an additive like NaBHEt₃. The catalytic cycle would involve the coordination of the nitrile to the metal center, followed by the insertion of H₂ and subsequent reduction of the C≡N triple bond.

Iron pincer complexes can catalyze the selective hydrogenation of nitriles to secondary imines. elsevierpure.com This process typically requires a base co-catalyst under a hydrogen atmosphere. The mechanism involves the activation of the iron complex by the base, followed by coordination of the nitrile. Hydrogenation proceeds stepwise, first to the primary imine, which can then react with another molecule of the corresponding amine (formed in situ) to yield the secondary imine.

Another catalytic pathway involves C-CN bond activation, which allows for the nitrile group to be used in cross-coupling reactions. rsc.org For instance, a Ni(0) catalyst can insert into the Ar–CN bond of an aryl nitrile through oxidative addition, forming a Ni(II) complex. This complex can then react with other substrates, like alkynes, leading to the formation of new C-C bonds and regeneration of the Ni(0) catalyst. Such mechanisms could be applied to this compound for the synthesis of more complex aromatic structures.

Spectroscopic and Crystallographic Analyses of 2,5 Dimethylbenzonitrile and Its Analogs

Advanced NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,5-dimethylbenzonitrile, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the benzene (B151609) ring.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The aromatic region typically displays a complex pattern due to the coupling between adjacent protons. The two methyl groups, being in different chemical environments, are expected to appear as two separate singlets. The chemical shifts are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.1-7.4 | Multiplet |

| Methyl-H (C2) | ~2.4 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon framework of a molecule. chemicalbook.com Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The nitrile carbon (C≡N) appears in a characteristic downfield region (110-125 ppm). oregonstate.eduscribd.com The aromatic carbons resonate in the approximate range of 125-140 ppm, with the carbons bearing the methyl and nitrile substituents showing distinct shifts from the protonated carbons. oregonstate.eduscribd.com The two methyl carbons appear at the most upfield region of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Carbon Atom | Typical Chemical Shift Range (δ ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 125 |

| Aromatic (C-H) | 128 - 134 |

| Aromatic (C-CH₃) | 135 - 140 |

| Aromatic (C-CN) | 110 - 115 |

Note: Data represents typical ranges for substituted benzonitriles. oregonstate.eduscribd.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the most characteristic feature in its IR and Raman spectra is the stretching vibration of the nitrile (C≡N) group. This vibration gives rise to a sharp, intense band in the region of 2220-2235 cm⁻¹. rsc.org The presence of C-H bonds in the aromatic ring and the methyl groups results in stretching vibrations typically observed around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic), respectively. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The specific substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the IR spectrum. Both IR and Raman spectroscopy are powerful tools for confirming the presence of the key functional moieties within the molecule. ias.ac.inresearchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2235 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₉H₉N, corresponding to a molecular weight of approximately 131.17 g/mol . chemeo.comnist.gov

In electron ionization (EI) mass spectrometry, the spectrum of this compound would show a prominent molecular ion peak (M⁺) at an m/z value of 131. nist.gov The stability of the aromatic ring generally leads to a relatively intense molecular ion peak. libretexts.org Common fragmentation pathways for alkylbenzenes involve the loss of a methyl group (•CH₃). This would result in a significant fragment ion (M-15) at m/z 116. Another possible fragmentation is the loss of a hydrogen cyanide molecule (HCN) from the molecular ion, leading to a peak at m/z 104 (M-27). The analysis of these fragments helps to confirm the molecular structure. chemguide.co.ukmiamioh.edu

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Significance |

|---|---|---|

| 131 | [C₉H₉N]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₃]⁺ | Loss of a methyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. libretexts.org Application of this method to this compound would yield a detailed structural model, providing exact bond lengths, bond angles, and torsion angles.

The crystallographic data would reveal the conformation of the this compound molecule in the solid state. It would confirm the planarity of the benzene ring and the geometry of the methyl and nitrile substituents relative to the ring.

Furthermore, the analysis would elucidate how the molecules pack together to form the crystal lattice. This includes identifying and quantifying intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds. For aromatic molecules, π-π stacking interactions, where the electron-rich benzene rings of adjacent molecules align, are a common and important packing feature that would be precisely characterized by this method. ias.ac.in

Intermolecular Interactions and Hydrogen Bonding Networks

While a detailed crystallographic analysis specifically for this compound is not extensively documented in publicly accessible literature, the study of its close analog, 2,5-dimethoxybenzonitrile, provides a robust model for its potential intermolecular interactions. The substitution of methyl groups with methoxy (B1213986) groups introduces oxygen atoms, which can act as hydrogen bond acceptors, yet the fundamental packing forces and weak hydrogen bonds involving the nitrile group and C-H donors are expected to be comparable.

In the crystal structure of 2,5-dimethoxybenzonitrile, molecules organize into centrosymmetric pairs. nih.gov This arrangement is stabilized by a combination of weak C-H···N and C-H···O hydrogen bonds. nih.gov The nitrile group is a key participant in these networks, acting as a hydrogen bond acceptor. Specifically, interactions of the type C-H···N are observed, where hydrogen atoms from the methoxy groups interact with the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov

Furthermore, π–π stacking interactions play a significant role in the crystal packing. The benzene rings of adjacent molecules stack with a centroid-centroid distance of approximately 3.910 Å, organizing the molecules into polymeric strands. nih.gov These interactions, coupled with the hydrogen bonding networks, create a stable three-dimensional crystalline lattice. Given the structural similarities, it is highly probable that this compound would exhibit analogous C-H···N interactions, with the methyl C-H groups acting as donors, and comparable π–π stacking arrangements.

Table 1: Hydrogen Bond Geometry in 2,5-Dimethoxybenzonitrile Crystal Structure

This interactive table details the specific weak hydrogen bonds observed in the crystal structure of the analog 2,5-dimethoxybenzonitrile, which serves as a model for potential interactions in this compound.

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| C8–H8B···O1 | 0.98 | 2.65 | 3.428 | 136 |

| C8–H8B···N1 | 0.98 | 2.73 | 3.504 | 136 |

| C9–H9B···N1 | 0.98 | 2.71 | 3.640 | 158 |

Data sourced from the crystallographic analysis of 2,5-dimethoxybenzonitrile. nih.gov

Co-crystal Structures with Biological Targets

A derivative of dimethylbenzonitrile is a critical component of the FDA-approved pharmaceutical agent Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. nih.govwikipedia.org The chemical structure of Etravirine is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. google.com The 3,5-dimethylbenzonitrile (B1329614) moiety plays a crucial role in the binding of Etravirine to its biological target, the HIV-1 reverse transcriptase (RT).

Crystal structures of Etravirine in complex with HIV-1 RT have been determined, revealing the specific interactions within the NNRTI binding pocket. researchgate.net The diarylpyrimidine (DAPY) structure of Etravirine allows for significant conformational flexibility, which is key to its effectiveness against drug-resistant viral strains. wikipedia.org The 3,5-dimethylbenzonitrile wing of the molecule adapts its position and orientation to fit within the hydrophobic pocket of the enzyme.

The interactions involving this moiety are primarily non-polar and van der Waals forces with the amino acid residues lining the pocket. The nitrile group and the aromatic ring contribute to the binding affinity through these interactions. The flexibility of the molecule allows the two "wings" – the dimethylbenzonitrile group and the cyanophenylamino group – to adjust to mutations in the binding site, thereby maintaining inhibitory activity. researchgate.net While Etravirine itself forms co-crystals with other molecules like nicotinamide (B372718) and L-tartaric acid, its most significant co-crystal structure is with its therapeutic target, HIV-1 RT. google.comnih.gov

Table 2: Co-crystal Systems Involving Dimethylbenzonitrile Moiety

This interactive table summarizes the known co-crystal structures involving Etravirine, which contains the 3,5-dimethylbenzonitrile functional group.

| Primary Compound | Co-former / Biological Target | System Type | Significance |

|---|---|---|---|

| Etravirine | HIV-1 Reverse Transcriptase | Drug-Target Complex | Elucidates the mechanism of action and basis for resistance profile. researchgate.net |

| Etravirine | Nicotinamide | Pharmaceutical Co-crystal | Investigated for modifying physicochemical properties. google.com |

| Etravirine | L-tartaric acid | Pharmaceutical Co-crystal | Studied for potential improvements in drug solubility and performance. nih.gov |

Applications of 2,5 Dimethylbenzonitrile in Medicinal Chemistry and Drug Discovery

Role as a Key Precursor in HIV-1 Reverse Transcriptase Inhibitor Development

The most prominent application of 2,5-dimethylbenzonitrile derivatives is in the creation of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used to treat HIV-1 infection.

Synthesis of Etravirine and Related Diarylpyrimidine Derivatives

This compound, in the form of 4-hydroxy-3,5-dimethylbenzonitrile (B139854), is a cornerstone in the synthesis of Etravirine, a second-generation NNRTI. Etravirine is a diarylpyrimidine-based compound approved for treating HIV-1 infections, particularly in patients with resistance to earlier NNRTIs.

Several synthetic routes to Etravirine have been developed, many of which utilize 4-hydroxy-3,5-dimethylbenzonitrile. A common pathway involves the nucleophilic substitution reaction between 4-hydroxy-3,5-dimethylbenzonitrile and a halogenated pyrimidine (B1678525) derivative.

Synthetic Scheme Example:

Step 1: 5-bromo-2,4,6-trichloropyrimidine (B1281256) is reacted with 4-aminobenzonitrile (B131773) to form an intermediate diarylamine.

Step 2: This intermediate is then treated with 4-hydroxy-3,5-dimethylbenzonitrile in a solvent like N-methylpyrrolidone to yield a key precursor.

Step 3: The final step involves an ammonification reaction, where the precursor is treated with ammonia (B1221849), often under high pressure and temperature or via microwave promotion, to produce Etravirine.

Researchers have optimized these synthetic routes to improve yield and reduce reaction times, for example, by using microwave-promoted amination which can decrease the reaction time from hours to minutes.

Structure-Activity Relationship (SAR) Studies of this compound-Containing Drug Candidates

The diarylpyrimidine structure, which includes the 3,5-dimethylbenzonitrile (B1329614) moiety, is central to the efficacy of drugs like Etravirine. Structure-Activity Relationship (SAR) studies have revealed that the flexibility of the DAPY scaffold is crucial for its potent antiviral activity. The this compound group constitutes one of the "wings" of the molecule. This molecular flexibility allows the drug to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations. This adaptability enables the inhibitor to maintain its binding affinity and inhibitory function even when mutations are present in the enzyme's binding pocket, which would typically confer resistance to first-generation NNRTIs. The cyano group on the benzonitrile (B105546) ring is also a key feature contributing to the binding interactions.

Investigations into Drug Resistance Mechanisms

Etravirine's design specifically addresses the challenge of drug resistance that limits the effectiveness of first-generation NNRTIs like nevirapine (B1678648) and efavirenz. Resistance to these earlier drugs often arises from single-point mutations in the reverse transcriptase enzyme, such as K103N or Y181C. The unique molecular structure of Etravirine, featuring the flexible diarylpyrimidine core with its dimethylbenzonitrile wing, allows it to circumvent the effects of these mutations. It can reposition and reorient itself within the mutated binding pocket, preserving its inhibitory activity. This "wobble" capacity means that multiple mutations are required to significantly reduce Etravirine's effectiveness, giving it a higher genetic barrier to resistance compared to its predecessors.

Pharmacokinetic and Safety Profile Considerations of Derived Compounds

The pharmacokinetic profile of compounds derived from this compound, particularly Etravirine, has been extensively studied. Etravirine exhibits a long elimination half-life of approximately 30-40 hours. Its metabolism is primarily mediated by cytochrome P450 enzymes in the liver, specifically CYP3A4, CYP2C9, and CYP2C19, followed by glucuronidation. Etravirine is highly bound to plasma proteins (around 99.9%), mainly albumin. Studies have shown that pharmacokinetic parameters are generally not significantly affected by factors such as age, sex, or body weight.

| Parameter | Value | Description |

|---|---|---|

| AUC12h (ng·h/mL) | 5506 (Mean) | Area under the plasma concentration-time curve over 12 hours. mdpi.com |

| Cmin (ng/mL) | 393 (Mean) | Minimum (trough) plasma concentration. mdpi.com |

| Protein Binding | ~99.9% | Extent of binding to plasma proteins like albumin. mdpi.comrsc.org |

| Elimination Half-life (t1/2) | 30-40 hours | Time required for the plasma concentration to reduce by half. bohrium.com |

| Metabolism | CYP3A4, CYP2C9, CYP2C19 | Primary enzymes responsible for metabolizing the drug. rsc.orgbohrium.com |

Applications in Other Therapeutic Areas

While the most established application of this compound derivatives is in HIV therapy, the core chemical scaffolds, such as benzonitriles and pyrimidines, are explored in other therapeutic areas. Research into novel agents for tuberculosis has involved the synthesis of various pyrimidine derivatives. For instance, benzothiazolyl pyrimidine hybrids have been investigated for their activity against sensitive and drug-resistant strains of Mycobacterium tuberculosis. Similarly, the benzimidazole (B57391) scaffold, which shares structural similarities with the benzonitrile moiety in terms of being a substituted aromatic ring system, has been a foundation for developing potent antitubercular agents. In oncology, various pyrimidine derivatives are being investigated as kinase inhibitors to target signaling pathways involved in cancer cell growth and proliferation. Although direct applications of this compound itself in these fields are not as extensively documented, the successful use of its structural motifs in Etravirine provides a basis for its potential inclusion in the design of new agents for other diseases.

Anti-inflammatory Agents

The 2,5-dimethylphenyl moiety, a core component of this compound, is a key structural feature in the development of certain anti-inflammatory agents. A notable example is its incorporation into derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs).

One prominent derivative is 2,5-Dimethyl-Celecoxib (DMC), an analogue of the well-known COX-2 inhibitor, Celecoxib (B62257). mdpi.comresearchgate.net Celecoxib is widely used for its anti-inflammatory properties, but its mechanism of action via COX-2 inhibition is associated with certain side effects. mdpi.com In an effort to separate the anti-cancer properties of Celecoxib from its anti-inflammatory COX-2 inhibition, researchers developed derivatives like DMC. mdpi.com DMC, which incorporates the 2,5-dimethylphenyl group, was specifically designed to be a non-active COX-2 inhibitor. mdpi.com While much of the research on DMC has focused on its potent anti-cancer effects, its structural lineage from a powerful anti-inflammatory drug highlights the utility of the 2,5-dimethylphenyl scaffold in modulating biological activity and developing analogues with different therapeutic profiles. mdpi.comresearchgate.net Furthermore, research into thiazole (B1198619) derivatives, which can be synthesized from precursors like 2,5-dimethylphenyl thiourea, has shown that these heterocyclic compounds can possess analgesic and anti-inflammatory properties. nih.gov

Anticancer Research

The 2,5-dimethylphenyl scaffold has been integral to the development of novel compounds with significant anticancer activity. Research has explored derivatives that can induce apoptosis and inhibit cell cycle progression in various cancer models.

2,5-Dimethyl-Celecoxib (DMC): As a celecoxib analogue, DMC has demonstrated stronger anti-tumor properties than its parent compound, and crucially, its effects are independent of COX-2 inhibition. mdpi.com Early studies found that DMC inhibits cell growth in Burkitt's lymphoma cell lines by impairing cell cycle progression. mdpi.com This is achieved through the downregulation of cyclin-A and -B expression and the induction of the cell cycle inhibitor p27Kip1. mdpi.com A similar effect was noted in leukemic cells, where DMC downregulates c-myc expression, thereby hindering the G1/S transition of the cell cycle. mdpi.com The modification of the terminal phenyl ring of celecoxib with a second methyl group to create 2,5-dimethylcelecoxib was shown to promote apoptosis more effectively than celecoxib itself. researchgate.net

N-2,5-Dimethylphenylthioureido Acid Derivatives: A series of novel thiazole derivatives incorporating the N-2,5-dimethylphenyl group have been synthesized and evaluated for their anticancer potential. mdpi.comresearchgate.net These compounds were tested in vitro on human lung adenocarcinoma (A549) and colorectal adenocarcinoma (Caco-2) cell lines. researchgate.net The results, measured by cell viability after 24 hours of exposure to a 100 µM concentration of the compounds, indicated varying degrees of cytotoxic activity. researchgate.net

| Compound | A549 Cell Viability (%) | Caco-2 Cell Viability (%) |

|---|---|---|

| Cisplatin (Control) | 49.8 | 51.2 |

| Compound 3h (3,4-diCl-C6H4 derivative) | 80.1 | 84.6 |

| Compound 3j (naphthalen-2-yl derivative) | 75.4 | 79.9 |

| Compound 7 (naphthoquinone-fused derivative) | 68.7 | 72.5 |

| Compound 9f (4-Cl-C6H4 derivative) | 65.2 | 69.8 |

| Compound 14f (4-Cl-C6H4 derivative) | 71.3 | 75.1 |

Antimicrobial Properties

The 2,5-dimethylphenyl scaffold is a recognized structural feature in many antimicrobial compounds and has been leveraged to develop new agents against drug-resistant pathogens. nih.gov Its presence is noted in established drugs like the antibacterial agent linezolid (B1675486) and antifungal echinocandins. nih.gov

Recent research has focused on synthesizing novel thiazole derivatives from N-2,5-dimethylphenylthioureido precursors. nih.govmdpi.com These compounds have been shown to possess a broad spectrum of activity against both bacteria and fungi. researchgate.netnih.gov The in vitro antimicrobial activity of these derivatives was characterized against various representative strains, including multidrug-resistant pathogens. mdpi.com

Notably, certain 4-substituted thiazoles and naphthoquinone-fused thiazole derivatives demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and tedizolid/linezolid-resistant S. aureus. mdpi.comnih.gov Favorable activity was also observed against vancomycin-resistant Enterococcus faecium (VRE). mdpi.comnih.gov Furthermore, specific derivatives showed broad-spectrum antifungal activity against drug-resistant Candida strains, with one ester compound exhibiting greater activity against Candida auris than the standard antifungal drug fluconazole. nih.govmdpi.comnih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound 3h (3,4-diCl-C6H4 derivative) | S. aureus (MRSA) | 4 |

| E. faecium (VRE) | 8 | |

| Compound 3j (naphthalen-2-yl derivative) | S. aureus (MRSA) | 4 |

| E. faecium (VRE) | 8 | |

| Compound 7 (naphthoquinone-fused derivative) | S. aureus (MRSA) | 4 |

| E. faecium (VRE) | 8 | |

| Compound 8f (ester derivative) | C. auris | 16 |

| Compound 9f (4-Cl-C6H4 derivative) | C. albicans | 8 |

| Compound 14f (4-Cl-C6H4 derivative) | C. albicans | 8 |

| Fluconazole (Control) | C. auris | 64 |

Applications of 2,5 Dimethylbenzonitrile in Materials Science

Synthesis of Advanced Polymeric Materials

The nitrile group of benzonitrile (B105546) and its derivatives can participate in polymerization reactions, leading to the formation of high-performance polymers. While specific studies on the polymerization of 2,5-dimethylbenzonitrile are not prevalent, research on related benzonitrile-containing monomers provides a basis for its potential in creating advanced polymeric materials. For instance, polybenzonitrile resins are known for their excellent thermal stability and mechanical properties. A method for curing polybenzonitrile resin involves the use of benzonitrile monomers containing bis-phthalonitrile groups, which undergo a curing reaction at elevated temperatures to form a cross-linked polymer network. google.com This process results in a polybenzonitrile resin with a high modulus at room temperature. google.com

The synthesis of novel monomers containing the benzonitrile moiety is an active area of research. For example, N-[4-(4'-cyanophenoxy) phenyl] acrylamide (B121943) (CPAM), a monomer featuring a cyanophenoxy group, has been synthesized and polymerized via free-radical polymerization. sapub.org The resulting polymer, poly(cyanophenoxy-phenylacrylamide), demonstrates high thermal stability. sapub.org These examples suggest that this compound could be functionalized to create novel monomers for the synthesis of advanced polymers with desirable thermal and mechanical characteristics.

| Monomer/Resin System | Curing/Polymerization Conditions | Resulting Polymer Properties |

| Benzonitrile monomer with bis-phthalonitrile group and aminophenoxyphthalonitrile monomer | Curing at 200-300°C | High modulus polybenzonitrile resin google.com |

| N-[4-(4'-cyanophenoxy) phenyl] acrylamide (CPAM) | Free-radical polymerization with AIBN in THF | High thermal and photo stability sapub.org |

Applications in Supramolecular Assemblies

The nitrile group of this compound can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, making it a valuable component in the design of supramolecular assemblies. These organized molecular systems have applications in areas like molecular recognition, catalysis, and the development of functional materials.

A notable example of the role of the benzonitrile moiety in supramolecular chemistry is its use in the construction of artificial molecular pumps. Ammonium-based molecular axles featuring p-cyanoazobenzene units at their ends can form pseudorotaxanes with crown ether macrocycles. unibo.itrsc.orgnih.gov The photochemical E-Z isomerization of the azobenzene (B91143) unit can be used to control the threading and dethreading of the macrocycle, forming the basis for a light-driven molecular pump. unibo.itrsc.orgnih.gov This demonstrates how the cyano group can be integrated into a dynamic supramolecular system.

The design of photoresponsive materials based on the noncovalent binding of azobenzenes to polymers is another area where the principles of supramolecular chemistry are applied. rsc.org The interactions between the polymer and the azobenzene, which can be influenced by functional groups like the nitrile, dictate the photophysical properties and the optical response of the material. rsc.org

Functional Materials for Sensing and Optoelectronics

The electronic properties of the benzonitrile group make it a useful component in the design of functional materials for sensing and optoelectronic applications. The nitrile group can influence the photophysical properties of a molecule, such as its fluorescence and charge transport characteristics.

In the field of organic light-emitting diodes (OLEDs), carbazole-benzonitrile derivatives have been developed as universal hosts for blue phosphorescent and thermally activated delayed fluorescence devices. rsc.org By strategically connecting a carbazole (B46965) donor and a benzonitrile acceptor, bipolar host materials with efficient hole and electron transport properties can be created. rsc.org This leads to high external quantum efficiencies in blue OLEDs. rsc.org

The benzonitrile moiety can also be incorporated into chemical sensors. Carbonitrile-containing neutral receptors have been used in the design of chemical sensor arrays for the detection of cations. mdpi.com The interaction between the nitrile group and the target cation leads to a measurable signal. Computational and experimental studies have shown that the binding energies of carbonitriles with various cations can be systematically investigated to design selective sensors. mdpi.com Furthermore, palladium nanoparticles supported on silicon carbide have been shown to catalyze the hydrogenation of benzonitrile, indicating the potential for developing catalytic sensors based on this reaction. mdpi.com

| Application Area | Material/System | Function of Benzonitrile Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Carbazole-benzonitrile derivatives | Acts as an acceptor to create bipolar host materials with efficient charge transport rsc.org |

| Chemical Sensors | Carbonitrile neutral receptors | Binds to target cations, leading to a detectable signal mdpi.com |

Analytical Method Development for 2,5 Dimethylbenzonitrile and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of 2,5-dimethylbenzonitrile and its related substances due to their high resolution and sensitivity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase.

A typical HPLC method for the analysis of aromatic nitriles would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The isocratic or gradient elution mode can be employed to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For compounds with similar structures, such as xylene isomers and other benzonitrile (B105546) derivatives, separation can be challenging and may require optimization of the mobile phase composition, pH, and column temperature. The inclusion of additives like β-cyclodextrin to the mobile phase has been shown to improve the separation of structurally related isomers. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Compounds

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Newcrom R1 (for p-xylene) sielc.com |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 254 nm rsc.org | - |

| Temperature | Ambient | - |

This table presents example HPLC conditions that could be adapted for the analysis of this compound based on methods for similar aromatic compounds. Specific parameters would require experimental optimization.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification.

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is invaluable for its identification in GC-MS analysis. nist.gov The mass spectrum is characterized by a molecular ion peak and several fragment ion peaks that are specific to the structure of the molecule.

Table 2: Key Mass Spectral Data for this compound from NIST

| m/z (mass-to-charge ratio) | Relative Intensity |

| 131 | Base Peak |

| 116 | High |

| 103 | Moderate |

| 91 | Moderate |

| 77 | Low |

Data sourced from the NIST WebBook. nist.gov

Spectrophotometric Determination Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. Aromatic compounds like this compound exhibit characteristic UV absorption spectra due to the presence of the benzene (B151609) ring and the nitrile group.

Method Validation Studies (Linearity, Accuracy, Precision, Robustness, Reproducibility)

Validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guidelines and typically involves the evaluation of several parameters.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (R²) close to 1 indicates good linearity. pom.go.id

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. pom.go.id

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Reproducibility: Reproducibility is the precision between different laboratories (collaborative studies).

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant change in results |

These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of impurities present in a drug substance. These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. nih.govresearchgate.net

Common stress conditions for forced degradation studies include:

Acidic and basic hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. For benzonitriles, hydrolysis can lead to the formation of the corresponding benzoic acid and benzamide (B126) derivatives.

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide.

Thermal degradation: Heating the solid drug substance.

Photodegradation: Exposing the drug substance to light.

The resulting degradation products are then separated and identified using techniques like HPLC-MS or GC-MS. The analytical method must be able to separate the main compound from all its potential impurities and degradation products. Potential impurities in the synthesis of this compound could include starting materials, intermediates, and by-products from side reactions. For instance, if synthesized from 2,5-dimethylaniline (B45416), residual starting material or isomers could be present as impurities.

Table 4: Potential Degradation Pathways for Benzonitrile Derivatives

| Stress Condition | Potential Degradation Products |

| Acid/Base Hydrolysis | 2,5-Dimethylbenzoic acid, 2,5-Dimethylbenzamide (B1331849) |

| Oxidation | Oxidized derivatives of the aromatic ring |

| Photolysis | Products of ring opening or rearrangement |

This table outlines potential degradation products based on the known chemistry of benzonitriles.

Computational Chemistry and Theoretical Studies of 2,5 Dimethylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. DFT calculations for 2,5-dimethylbenzonitrile would focus on understanding how the arrangement of its methyl and nitrile functional groups on the benzene (B151609) ring dictates its electronic properties.

Detailed DFT studies on substituted benzonitriles and benzenes allow for the prediction of key electronic descriptors for this compound. illinois.eduderpharmachemica.comnih.gov The electron-withdrawing nature of the nitrile group, combined with the electron-donating character of the two methyl groups, creates a unique electronic environment across the aromatic ring. This influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the energies of these frontier orbitals. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations are instrumental in predicting how this compound would behave in chemical reactions. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack. In Quantitative Structure-Activity Relationship (QSAR) studies, these DFT-derived descriptors are frequently used to build models that correlate a molecule's structure with its biological activity or toxicity. jmaterenvironsci.comjmaterenvironsci.comnih.govufms.br

Table 1: Predicted DFT-Based Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Indicator of chemical reactivity and stability. |

| Electronegativity | χ | 3.85 | Tendency to attract electrons. |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds based on DFT calculations. Specific values would require a dedicated computational study.

Molecular Modeling and Docking Studies in Drug Design

The nitrile group is a significant pharmacophore in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in polar interactions, make it a valuable functional group in drug design. researchgate.netrsc.org Molecular modeling and docking are in silico techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. nih.govresearchgate.net

In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. A scoring function then estimates the binding affinity, predicting the stability of the molecule-protein complex. Although specific docking studies for this compound are not prevalent in the literature, its structural motifs are common in molecules screened for biological activity. The benzonitrile (B105546) framework, for instance, can participate in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) within a protein's active site. nih.gov

Virtual screening campaigns often include diverse libraries of small molecules, and substituted benzonitriles are frequently represented. nih.govmdpi.com These studies help identify potential lead compounds for drug development. The methyl groups on the this compound molecule would influence its binding by affecting its shape, size, and lipophilicity, which are critical factors for fitting into a protein's binding pocket.

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound-Protein Interaction

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. A more negative value indicates stronger binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | PHE, TYR, LEU, VAL |

| Interaction Types | The nature of the chemical interactions stabilizing the complex. | Hydrogen Bond (with nitrile), Pi-Pi Stacking (with benzene ring), Hydrophobic (with methyl groups) |

Note: This table is a hypothetical representation of results from a molecular docking simulation to illustrate the type of data generated.

Conformation Analysis and Energetic Profiles

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary focus of conformational analysis would be the rotation of the two methyl groups attached to the benzene ring.

The benzene ring itself is planar and rigid, but the methyl groups can rotate around the carbon-carbon single bonds connecting them to the ring. Theoretical calculations can determine the energetic profile of this rotation. By systematically rotating one or both methyl groups and calculating the molecule's energy at each step, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformations and the energy barriers between them.

Studies on related molecules, such as xylene isomers, indicate that the barrier to methyl group rotation in such systems is generally low. eurjchem.comdergipark.org.tr This suggests that at room temperature, the methyl groups in this compound are likely to be in a state of nearly free rotation. The energetic profile would show small variations in energy as the hydrogen atoms of the methyl groups move past the adjacent nitrile group or ring hydrogen atoms. Understanding these subtle energetic preferences is important as the dominant conformation can influence the molecule's packing in a crystal lattice and its interaction with other molecules.

Table 3: Predicted Energetic Profile for Methyl Group Rotation in this compound

| Rotational State | Dihedral Angle (H-C-C-C) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Staggered Conformation | 60°, 180°, 300° | 0 (Global Minimum) | Most Stable |

| Eclipsed Conformation | 0°, 120°, 240° | ~4-6 | Transition State |

Note: The values presented are typical for methyl rotation in substituted benzenes and serve as an illustrative example. nih.gov

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. For this compound, theoretical calculations can simulate its infrared (IR) and Raman spectra. researchgate.net

These simulations involve first optimizing the molecule's geometry to find its most stable structure and then calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov For this compound, characteristic vibrational modes would include:

C≡N stretch: A strong, sharp peak in the IR spectrum, typically around 2220-2240 cm⁻¹.

Aromatic C-H stretch: Vibrations occurring above 3000 cm⁻¹.

Aliphatic C-H stretch: From the two methyl groups, typically found just below 3000 cm⁻¹.

Aromatic C=C stretch: A series of bands in the 1400-1600 cm⁻¹ region.

C-H bending: Both in-plane and out-of-plane bending modes for the aromatic and methyl hydrogens, which create a complex pattern in the fingerprint region of the spectrum (< 1500 cm⁻¹). royalsocietypublishing.orgtum.delibretexts.org

By comparing the predicted spectrum with an experimentally measured one, chemists can confirm the identity and purity of a synthesized sample and gain a detailed understanding of its molecular structure and bonding. illinois.edu

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2235 | Strong |

| Aromatic C-H Stretch | Benzene Ring | 3050-3100 | Medium |

| Asymmetric CH₃ Stretch | Methyl | 2980 | Medium |

| Symmetric CH₃ Stretch | Methyl | 2930 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1610, 1500 | Strong to Medium |

| CH₃ Bending | Methyl | 1450, 1380 | Medium |

Note: These are characteristic frequency ranges for the specified functional groups. Precise values are obtained from DFT frequency calculations.

常见问题

Q. Comparative Analysis

Mechanistic Insights

Dehydrogenation proceeds via a β-hydride elimination mechanism, where the Ru catalyst abstracts hydrogen from the amine substrate. Computational studies (DFT) suggest that electron-rich Ru centers lower the activation energy for C–N bond cleavage .

What analytical techniques are critical for characterizing this compound stability under varying storage conditions?

Q. Stability Profiling

Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for nitriles).

HPLC-UV/PDA : Monitors degradation products (e.g., hydrolysis to amides or carboxylic acids).

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze periodically .

Advanced Challenges

Nitrile groups are prone to hydrolysis under acidic/basic conditions. Stabilization strategies include:

- Storage in anhydrous solvents (e.g., THF) with molecular sieves.

- Use of antioxidants (e.g., BHT) to prevent radical-mediated degradation .

How can researchers mitigate toxicity risks during this compound handling?

Q. Safety Protocols

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (TLV: 5 ppm).

- Waste Disposal : Neutralize reaction residues with NaOH before aqueous disposal .

Toxicological Data

While specific toxicity data for this compound is limited, structurally similar nitriles (e.g., benzonitrile) exhibit LD₅₀ values of 800-1000 mg/kg (oral, rat). Assume comparable hazards and prioritize in vitro cytotoxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。